molecular formula C26H29N5O7 B2839364 ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate CAS No. 1620386-62-0

ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate

Cat. No.: B2839364
CAS No.: 1620386-62-0
M. Wt: 523.546
InChI Key: YPYYMUHZHNLPMK-UHFFFAOYSA-N
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Description

This compound is a pyrazolo-pyridine derivative with a complex bicyclic core. Its molecular formula is C₂₂H₂₀N₄O₆ (average mass: 436.424 Da), featuring a 4-methoxyphenyl group at position 1, a morpholino ring at 7a, a 4-nitrophenyl substituent at position 6, and an ethyl ester at position 3 . This compound is structurally related to apixaban precursors, highlighting its relevance in anticoagulant research .

Properties

IUPAC Name

ethyl 1-(4-methoxyphenyl)-7a-morpholin-4-yl-6-(4-nitrophenyl)-7-oxo-4,5-dihydro-3aH-pyrazolo[3,4-c]pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N5O7/c1-3-38-24(32)23-22-12-13-29(18-4-6-20(7-5-18)31(34)35)25(33)26(22,28-14-16-37-17-15-28)30(27-23)19-8-10-21(36-2)11-9-19/h4-11,22H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPYYMUHZHNLPMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C2(C1CCN(C2=O)C3=CC=C(C=C3)[N+](=O)[O-])N4CCOCC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N5O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

523.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-3a,4,5,6,7,7a-hexahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxylate is a complex heterocyclic compound that has garnered attention for its potential biological activities. This compound belongs to the pyrazolo[3,4-c]pyridine family, which is known for a variety of pharmacological effects including anticancer, anti-inflammatory, and antimicrobial activities. This article delves into the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

C21H24N4O5\text{C}_{21}\text{H}_{24}\text{N}_4\text{O}_5

This structure features a pyrazolo ring fused with a pyridine ring and various substituents that enhance its biological activity.

Biological Activity Overview

Recent studies have highlighted several key biological activities associated with this compound:

  • Anticancer Activity :
    • Ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo has shown promising antiproliferative effects against various cancer cell lines. Research indicates that compounds within this class can induce apoptosis and inhibit angiogenesis .
    • A study evaluated the cytotoxic activity of similar pyrazolo derivatives and found significant inhibition of cancer cell proliferation .
  • Antimicrobial Activity :
    • The compound has been tested against Mycobacterium tuberculosis and other bacterial strains. In vitro assays demonstrated that derivatives of pyrazolo[3,4-b]pyridine exhibit significant antibacterial properties .
  • Enzyme Inhibition :
    • The pyrazolo framework has been linked to inhibition of various enzymes such as factor Xa (fXa), which is crucial in the coagulation cascade. This compound has been noted for its selectivity and efficacy in inhibiting fXa activity .
    • Additionally, some derivatives have shown inhibitory effects on tropomyosin receptor kinases (TRKs), which are implicated in cancer progression .

Case Study 1: Anticancer Evaluation

In a recent study focusing on a series of pyrazolo derivatives, ethyl 1-(4-methoxyphenyl)-7a-morpholino was synthesized and evaluated for its efficacy against human cancer cell lines. The results indicated an IC50 value in the low micromolar range, suggesting potent anticancer activity.

Case Study 2: Antimicrobial Testing

Another investigation assessed the antimicrobial properties of this compound against Mycobacterium tuberculosis using the Microplate Alamar Blue Assay (MABA). The compound exhibited significant activity with an MIC value indicating effective inhibition of bacterial growth .

Research Findings

Research indicates that the biological activities of ethyl 1-(4-methoxyphenyl)-7a-morpholino are significantly influenced by its structural modifications. Notably:

Activity Mechanism Reference
AnticancerInduces apoptosis; inhibits angiogenesis ,
AntimicrobialInhibits growth of M. tuberculosis ,
Enzyme InhibitionSelective inhibition of fXa and TRK ,

Scientific Research Applications

The compound features a complex structure that includes a pyrazolo-pyridine core with various substituents that enhance its biological activity. The presence of the morpholino and nitrophenyl groups is particularly noteworthy as they may influence the compound's pharmacokinetic properties.

Anticoagulant Development

As an impurity of Apixaban, ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo may play a role in understanding the stability and efficacy of anticoagulants. Impurities can affect the pharmacological profile of drugs; thus, studying this compound can help in refining synthesis methods to minimize impurities in the final product.

Structure-Activity Relationship Studies

Research involving this compound can contribute to structure-activity relationship (SAR) studies. By modifying different substituents on the pyrazolo-pyridine framework and analyzing their effects on biological activity, researchers can identify optimal structures for desired therapeutic effects.

Drug Formulation and Stability Testing

Given its solubility characteristics and molecular weight, this compound may be utilized in formulation studies to assess its behavior in various pharmaceutical preparations. Understanding how impurities affect drug stability can lead to improved formulation strategies that enhance the shelf life and efficacy of medications.

Case Study: Impurity Profiling in Drug Development

A notable study conducted on Apixaban highlighted the significance of characterizing impurities like ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo. Researchers utilized advanced chromatographic techniques to profile impurities during the synthesis of Apixaban. The findings indicated that certain impurities could potentially influence the pharmacological activity of the drug, emphasizing the need for rigorous impurity analysis during drug development .

Research Insights: Pharmacological Screening

Another research effort focused on screening derivatives of pyrazolo-pyridine compounds for their anticoagulant properties. The study found that modifications similar to those present in ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo could enhance anticoagulant activity while reducing side effects . This highlights the potential therapeutic applications of structurally related compounds.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares key structural and synthetic features of the target compound with analogs:

Compound Substituents (Position) Molecular Weight Synthetic Yield Melting Point Key References
Target Compound: Ethyl 1-(4-methoxyphenyl)-7a-morpholino-6-(4-nitrophenyl)-7-oxo-hexahydro-pyrazolo-pyridine-3-carboxylate 1: 4-MeOPh; 6: 4-NO₂Ph; 7a: Morpholino 436.424 Da 87% (precursor) N/A
Ethyl 6-(4-iodophenyl)-1-(4-methoxyphenyl)-7-oxo-tetrahydro-pyrazolo-pyridine-3-carboxylate 6: 4-I-Ph; No morpholino 536.36 Da 71% (intermediate) N/A
Ethyl 5-(4-methoxyphenyl)-3-oxo-2-phenyl-dihydro-pyrazolo[4,3-c]pyridine-7-carboxylate (7c) 5: 4-MeOPh; 2: Ph; No nitro/morpholino 389 Da 79% 236–237 °C
5-Butylamino-6-(4-fluorophenyl)-7-oxo-1-p-tolyl-dihydro-pyrazolo[4,3-d]pyrimidine-3-carbonitrile Pyrimidine core; 6: 4-F-Ph; 1: p-tolyl 428.43 Da N/A N/A

Key Observations :

The morpholino group at 7a enhances solubility and stability, a feature absent in simpler pyrazolo-pyridines like compound 7c .

Synthetic Efficiency :

  • The target compound’s precursor achieves a high yield (87%) via optimized cyclization, outperforming analogs like 7c (79%) or intermediates with iodophenyl substituents (71%) .
  • Lower yields (e.g., 25% for compound 9d in ) highlight challenges with nitro-containing intermediates under standard conditions .

In contrast, pyrazolo-pyrimidines (e.g., compound 16a in ) exhibit activity in triazolopyrimidine synthesis, indicating divergent therapeutic applications .

Physicochemical and Analytical Data Comparison

Property Target Compound Ethyl 6-(4-Iodophenyl) Analog Compound 7c (4-MeOPh/Phenyl)
IR Peaks (cm⁻¹) N/A 1730 (ester C=O), 1670 (amide C=O) 1730 (ester), 1670 (ketone)
Mass Spec (m/z) 436.138 (Monoisotopic) 536.36 (M⁺) 389 (M⁺)
Solubility Likely moderate (morpholino enhances polarity) Low (iodophenyl reduces solubility) Low (non-polar substituents)

Notes :

  • The morpholino group in the target compound likely improves aqueous solubility compared to iodophenyl or purely aromatic analogs .
  • The 4-nitrophenyl group may reduce solubility relative to methoxyphenyl derivatives but enhances stability under acidic conditions .

Q & A

Q. Q1. What are standard synthetic routes for preparing this pyrazolo-pyridine derivative, and how do reaction conditions influence yield?

The compound is synthesized via multi-step pathways involving cyclization of pyrazole precursors with substituted phenyl groups. A typical method includes:

  • Condensation of a pyrazole-carboxylate intermediate with morpholine and nitro-phenyl derivatives under reflux in THF/water mixtures.
  • Acidic or basic conditions are critical for ring closure; for example, using acetic acid as a catalyst improves cyclization efficiency by 15–20% compared to neutral conditions .
  • Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) is recommended to isolate the product (purity >95%) .

Q. Q2. What spectroscopic techniques are essential for confirming the compound’s structure?

  • 1H/13C NMR : Assign peaks for the morpholino group (δ ~3.5–3.7 ppm for N-CH2) and nitro-phenyl protons (δ ~8.2–8.4 ppm). The hexahydro-pyridine ring protons appear as multiplet signals between δ 1.8–2.6 ppm .
  • IR Spectroscopy : Confirm carbonyl groups (C=O stretch at ~1700 cm⁻¹) and nitro groups (asymmetric stretch at ~1520 cm⁻¹) .
  • HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C27H28N4O5: 488.5; observed: 488.4) .

Advanced Synthetic Challenges

Q. Q3. How can competing side reactions during morpholino group incorporation be mitigated?

The morpholino group’s nucleophilicity can lead to undesired substitutions. Strategies include:

  • Pre-activating the nitro-phenyl precursor with iodine to enhance regioselectivity .
  • Using low-temperature (0–5°C) conditions to suppress by-products like N-oxide derivatives .
  • Monitoring reaction progress via TLC every 30 minutes to optimize reaction termination .

Q. Q4. What methods resolve discrepancies in NMR data for diastereomeric mixtures?

  • Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol, 90:10) to isolate stereoisomers .
  • Variable Temperature (VT) NMR : Identify dynamic rotational isomers by analyzing signal splitting at temperatures ranging from 25°C to −40°C .

Structural & Stability Analysis

Q. Q5. How does the nitro-phenyl group influence the compound’s conformational stability?

  • X-ray crystallography : Reveals that the nitro group’s electron-withdrawing effect stabilizes the pyridine ring via intramolecular hydrogen bonding with the morpholino oxygen (bond length: 2.8–3.0 Å) .
  • DFT calculations : Predict a 10–12 kcal/mol energy barrier for ring puckering, indicating moderate conformational flexibility .

Q. Q6. What degradation pathways occur under accelerated stability conditions?

  • Hydrolytic degradation : The ester group hydrolyzes in aqueous buffers (pH >8), forming a carboxylic acid derivative. Use LC-MS to detect degradation products (e.g., m/z 444.3 for the hydrolyzed form) .
  • Photodegradation : Exposure to UV light (λ = 254 nm) induces nitro group reduction to amine; store samples in amber vials under inert gas .

Biological Evaluation & Data Interpretation

Q. Q7. How can researchers design assays to evaluate this compound’s enzyme inhibition potential?

  • Kinetic assays : Use fluorescence-based substrates (e.g., fluorogenic peptide libraries) to measure inhibition of proteases or kinases. IC50 values <1 μM suggest high potency .
  • Molecular docking : Align the compound’s 3D structure (from crystallography) with target enzymes (e.g., thrombin) to predict binding modes. Focus on interactions between the nitro-phenyl group and hydrophobic enzyme pockets .

Q. Q8. How do structural modifications (e.g., substituent variations) affect bioactivity?

  • SAR studies : Replacing the nitro group with methoxy reduces cytotoxicity but increases solubility (logP decreases from 3.2 to 2.5). Conversely, substituting morpholino with piperazine enhances binding affinity by 30% in kinase assays .

Data Contradictions & Validation

Q. Q9. How should researchers address conflicting solubility data reported in different studies?

  • Standardized protocols : Use the shake-flask method (pH 7.4 PBS buffer) with HPLC quantification. Discrepancies often arise from polymorphic forms; characterize crystal forms via PXRD .
  • Co-solvent assays : Test solubility in DMSO/PBS mixtures to mimic physiological conditions, ensuring data reproducibility .

Q. Q10. What analytical approaches validate purity claims when commercial sources report conflicting data?

  • Orthogonal methods : Combine HPLC (purity >98%), elemental analysis (C, H, N within 0.4% of theoretical), and quantitative NMR (using 1,3,5-trimethoxybenzene as an internal standard) .

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